4-[(5-Methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one
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Overview
Description
(E)-4-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Formation of the Pentenone Moiety: The pentenone moiety is introduced through a condensation reaction, such as the Knoevenagel condensation, which involves the reaction of an aldehyde with a compound containing an active methylene group in the presence of a base.
Industrial Production Methods
Industrial production of (E)-4-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo various substitution reactions, including nucleophilic and electrophilic substitutions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
(E)-4-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (E)-4-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-Methoxyindole-3-acetic acid: Studied for its role in plant growth regulation.
2-Phenylindole: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
(E)-4-[(5-METHYL-2-PHENYL-1H-INDOL-6-YL)AMINO]-3-PENTEN-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20N2O |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(E)-4-[(5-methyl-2-phenyl-1H-indol-6-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C20H20N2O/c1-13-9-17-11-19(16-7-5-4-6-8-16)22-20(17)12-18(13)21-14(2)10-15(3)23/h4-12,21-22H,1-3H3/b14-10+ |
InChI Key |
KKTLMEBLGPJFPN-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1N/C(=C/C(=O)C)/C)NC(=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=CC(=O)C)C)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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